molecular formula C18H18ClNO2 B1421570 (2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one CAS No. 1306753-64-9

(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one

Cat. No. B1421570
M. Wt: 315.8 g/mol
InChI Key: GLQMQTGOBKVJAC-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one, commonly referred to as 4-chlorobenzyloxy-3-dimethylaminoprop-2-en-1-one, is an organic compound that is widely used in the scientific field. It is a versatile compound with a wide range of applications, from drug synthesis to biochemical research.

Scientific Research Applications

Nonlinear Optical Properties

  • Rahulan et al. (2014) synthesized a derivative compound and investigated its nonlinear optical properties using a Z-scan technique. They found a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential use in optical device applications like optical limiters (Rahulan et al., 2014).
  • Henari and Asiri (2011) also studied the nonlinear refractive index and absorption coefficient of a similar compound, proposing its use in optical limiting and optical devices in low-power regimes (Henari & Asiri, 2011).

Optical Properties and Fluorescence

  • Khan, Asiri, and Aqlan (2016) synthesized a compound and examined its electronic absorption and fluorescence spectra in various solvents. They noted a red shift in absorption and emission maxima with increasing solvent polarity, indicating potential use as a probe in solubilization studies (Khan et al., 2016).

Crystal Structure and Solvatochromic Behavior

  • Bogdanov et al. (2019) synthesized and analyzed the crystal structure and solvatochromic behavior of two derivatives, finding reversed solvatochromic behavior in different solvents. This could be relevant for nonlinear materials with second-order effects (Bogdanov et al., 2019).

Chemical Reactivity and Synthesis Applications

  • Ali et al. (2019) studied the chemical reactivity of a related compound towards various phosphorus reagents, leading to the synthesis of novel phosphonochromones and phosphonopyrones, potentially useful in chemical synthesis (Ali et al., 2019).

Safety And Hazards

The safety and hazards associated with the use of “(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one” are not specified in the retrieved resources . As with any chemical compound, appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-20(2)12-11-18(21)15-5-9-17(10-6-15)22-13-14-3-7-16(19)8-4-14/h3-12H,13H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQMQTGOBKVJAC-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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